molecular formula C14H14FN5O2 B11457491 2-[5-({[5-(2-Fluorophenyl)furan-2-yl]methyl}amino)-1,2,3,4-tetrazol-1-yl]ethanol

2-[5-({[5-(2-Fluorophenyl)furan-2-yl]methyl}amino)-1,2,3,4-tetrazol-1-yl]ethanol

Cat. No.: B11457491
M. Wt: 303.29 g/mol
InChI Key: JSHVEAJYMFYUEN-UHFFFAOYSA-N
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Description

2-[5-({[5-(2-Fluorophenyl)furan-2-yl]methyl}amino)-1,2,3,4-tetrazol-1-yl]ethanol is a complex organic compound that features a furan ring, a tetrazole ring, and a fluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[5-({[5-(2-Fluorophenyl)furan-2-yl]methyl}amino)-1,2,3,4-tetrazol-1-yl]ethanol typically involves multiple steps The tetrazole ring is then synthesized and attached to the furan ring

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the use of catalysts. The use of continuous flow reactors can also enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring.

    Reduction: Reduction reactions can occur at the tetrazole ring.

    Substitution: The fluorophenyl group can participate in substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Halogenation reagents like bromine (Br2) and chlorine (Cl2) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can lead to the formation of furanones, while reduction of the tetrazole ring can yield amines.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of novel materials with specific properties.

Biology

In biological research, the compound can be used as a probe to study enzyme interactions and metabolic pathways. Its fluorophenyl group makes it useful in fluorescence-based assays.

Medicine

In medicinal chemistry, the compound has potential applications as a drug candidate. Its ability to interact with various biological targets makes it a promising lead compound for the development of new therapeutics.

Industry

In the industrial sector, the compound can be used in the production of advanced materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 2-[5-({[5-(2-Fluorophenyl)furan-2-yl]methyl}amino)-1,2,3,4-tetrazol-1-yl]ethanol involves its interaction with specific molecular targets. The fluorophenyl group can bind to hydrophobic pockets in proteins, while the tetrazole ring can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-[5-({[5-(2-Bromophenyl)furan-2-yl]methyl}amino)-1,2,3,4-tetrazol-1-yl]ethanol
  • 2-[5-({[5-(2-Chlorophenyl)furan-2-yl]methyl}amino)-1,2,3,4-tetrazol-1-yl]ethanol
  • 2-[5-({[5-(2-Methylphenyl)furan-2-yl]methyl}amino)-1,2,3,4-tetrazol-1-yl]ethanol

Uniqueness

The presence of the fluorophenyl group in 2-[5-({[5-(2-Fluorophenyl)furan-2-yl]methyl}amino)-1,2,3,4-tetrazol-1-yl]ethanol imparts unique properties such as increased lipophilicity and enhanced binding affinity to certain biological targets. This makes it distinct from other similar compounds with different substituents on the phenyl ring.

Properties

Molecular Formula

C14H14FN5O2

Molecular Weight

303.29 g/mol

IUPAC Name

2-[5-[[5-(2-fluorophenyl)furan-2-yl]methylamino]tetrazol-1-yl]ethanol

InChI

InChI=1S/C14H14FN5O2/c15-12-4-2-1-3-11(12)13-6-5-10(22-13)9-16-14-17-18-19-20(14)7-8-21/h1-6,21H,7-9H2,(H,16,17,19)

InChI Key

JSHVEAJYMFYUEN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=CC=C(O2)CNC3=NN=NN3CCO)F

Origin of Product

United States

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